molecular formula C13H21N5O2S2 B2550485 2-((5-(4-Pentanoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1105197-85-0

2-((5-(4-Pentanoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2550485
CAS No.: 1105197-85-0
M. Wt: 343.46
InChI Key: ZJPDZRUIASYSGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((5-(4-Pentanoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that features a thiadiazole ring, a piperazine moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-Pentanoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced by reacting the thiadiazole intermediate with 1-bromo-4-pentanoylpiperazine in the presence of a base such as potassium carbonate.

    Attachment of the Acetamide Group: The final step involves the reaction of the intermediate with chloroacetamide under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-Pentanoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-((5-(4-Pentanoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((5-(4-Pentanoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Vorinostat: Another HDAC inhibitor used in the treatment of cutaneous T-cell lymphoma.

    Romidepsin: An HDAC inhibitor used for peripheral T-cell lymphoma.

    Belinostat: Used for peripheral T-cell lymphoma.

Uniqueness

2-((5-(4-Pentanoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is unique due to its specific structural features, which may confer distinct biological activities and pharmacokinetic properties compared to other HDAC inhibitors .

Properties

IUPAC Name

2-[[5-(4-pentanoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O2S2/c1-2-3-4-11(20)17-5-7-18(8-6-17)12-15-16-13(22-12)21-9-10(14)19/h2-9H2,1H3,(H2,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJPDZRUIASYSGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCN(CC1)C2=NN=C(S2)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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